A Technical Guide to 3,5-Dibromo-4-(chlorosulfonyl)benzoic Acid: A Versatile Building Block for Advanced Chemical Synthesis
A Technical Guide to 3,5-Dibromo-4-(chlorosulfonyl)benzoic Acid: A Versatile Building Block for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid (CAS 1375474-74-0), a specialized chemical intermediate with significant potential in medicinal chemistry and materials science. Due to its limited public documentation, this guide synthesizes information from analogous compounds to present a predictive yet scientifically grounded resource. We will explore its structural features, propose a viable synthetic pathway, and delve into its anticipated reactivity. Furthermore, this guide will discuss its potential applications as a scaffold in the design of novel therapeutic agents and functional materials, alongside essential safety and handling protocols.
Introduction: Unveiling a Multifunctional Scaffold
3,5-Dibromo-4-(chlorosulfonyl)benzoic acid is a unique trifunctional aromatic compound. Its structure is characterized by a benzoic acid core, substituted with two bromine atoms and a chlorosulfonyl group. This distinct arrangement of functional groups imparts a versatile reactivity profile, making it a valuable building block for the synthesis of complex molecules.
The presence of the highly reactive sulfonyl chloride group allows for the facile introduction of sulfonamide moieties, a privileged functional group in medicinal chemistry known for its diverse biological activities.[1] The carboxylic acid functionality provides a handle for further derivatization, such as esterification or amidation, enabling the construction of larger molecular architectures. The two bromine atoms offer sites for cross-coupling reactions, further expanding the synthetic possibilities. This combination of reactive sites on a single scaffold makes 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid a compelling starting material for the development of novel compounds in drug discovery and materials science.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₇H₃Br₂ClO₄S | Based on its chemical structure. |
| Molecular Weight | 378.43 g/mol | Calculated from the atomic weights of its constituent elements. |
| Appearance | White to off-white solid | Similar to other substituted benzoic acids and sulfonyl chlorides. |
| Melting Point | >200 °C | Aromatic compounds with multiple polar functional groups and high molecular weight tend to have high melting points. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), and reactive with protic solvents (e.g., water, alcohols). | The polar nature of the carboxylic acid and sulfonyl chloride groups suggests solubility in polar solvents. The sulfonyl chloride group will react with protic solvents. |
Synthesis and Mechanistic Insights
A plausible synthetic route to 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid would likely involve a two-step process starting from 3,5-dibromobenzoic acid.
Proposed Synthetic Pathway
The synthesis would logically proceed via the chlorosulfonation of 3,5-dibromobenzoic acid.
Caption: Proposed synthesis of 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3,5-Dibromobenzoic Acid (Starting Material)
3,5-Dibromobenzoic acid can be synthesized from anthranilic acid through a sequence of bromination and diazotization-dethiolation reactions.[2]
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Bromination: Anthranilic acid is treated with bromine in a suitable solvent at approximately 20°C.
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Purification: The resulting o-amino-3,5-dibromobenzoic acid is filtered, washed, and recrystallized.
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Diazotization: The purified intermediate is diazotized using sodium nitrite in hydrochloric acid at around 0°C.
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Dethiolation: The diazonium salt is then reacted with a suitable reagent to replace the diazonium group with a hydrogen atom, yielding 3,5-dibromobenzoic acid.
Step 2: Chlorosulfonation of 3,5-Dibromobenzoic Acid
The introduction of the chlorosulfonyl group onto the aromatic ring is an electrophilic aromatic substitution reaction.[3]
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Reaction Setup: In a fume hood, a flask equipped with a stirrer and a gas trap is charged with an excess of chlorosulfonic acid.[4]
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Substrate Addition: 3,5-dibromobenzoic acid is added portion-wise to the chlorosulfonic acid at a controlled temperature. The presence of two deactivating bromine atoms and a deactivating carboxylic acid group on the benzene ring necessitates harsh reaction conditions, likely requiring elevated temperatures (100-150°C) and prolonged reaction times.[3]
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Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated product is then collected by filtration, washed with cold water, and dried under vacuum.
Causality Behind Experimental Choices
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Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.[4]
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Elevated Temperature: The electron-withdrawing nature of the bromine and carboxylic acid substituents deactivates the aromatic ring towards electrophilic substitution. Therefore, higher temperatures are required to overcome the activation energy barrier for the chlorosulfonation to occur.[3]
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Quenching on Ice: The careful addition of the reaction mixture to ice is crucial for two reasons: it precipitates the product, which is typically insoluble in water, and it safely decomposes the excess, highly reactive chlorosulfonic acid.
Reactivity and Synthetic Applications
The synthetic utility of 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid stems from the differential reactivity of its three functional groups.
Reactions of the Sulfonyl Chloride Group
The sulfonyl chloride is the most reactive functional group and readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably primary and secondary amines, to form sulfonamides.[1][5]
Caption: General reaction of 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid with amines.
This reaction is fundamental in the synthesis of a vast array of biologically active sulfonamides.[1] The choice of the amine component allows for the systematic modification of the physicochemical and pharmacological properties of the resulting molecule.
Reactions of the Carboxylic Acid Group
The carboxylic acid group can undergo standard transformations, such as:
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Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
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Amidation: Reaction with amines, typically activated by a coupling agent (e.g., DCC, EDC), to form amides.
These reactions provide a means to further elaborate the molecular structure, for instance, by attaching it to other molecules of interest or by modifying its solubility and pharmacokinetic profile.
Reactions of the Bromine Atoms
The two bromine atoms can participate in various transition-metal-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids to form carbon-carbon bonds.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
These reactions are powerful tools for the construction of complex molecular frameworks and allow for the introduction of a wide range of substituents at the 3- and 5-positions of the benzene ring.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid make it a promising scaffold for various applications.
Medicinal Chemistry
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Enzyme Inhibitors: Sulfonamide-containing molecules are known to inhibit a variety of enzymes.[1] This compound can serve as a starting point for the synthesis of novel enzyme inhibitors for therapeutic targets in areas such as cancer, inflammation, and infectious diseases.
-
Antimicrobial Agents: The sulfonamide functional group is a key component of sulfa drugs, a class of antibiotics. Derivatives of this compound could be explored for their potential as new antimicrobial agents.
-
Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for carboxylic acids, esters, and amides, offering advantages in terms of metabolic stability and binding interactions.[6]
Materials Science
-
Functional Polymers: The trifunctional nature of this molecule allows it to be incorporated into polymers as a monomer or a cross-linking agent, imparting specific properties such as thermal stability, flame retardancy, or specific binding capabilities.
-
Organic Electronics: The aromatic core and the potential for extensive derivatization make it a candidate for the synthesis of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Safety and Handling
Aromatic sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[10] Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and incompatible materials such as strong bases and oxidizing agents.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
While direct experimental data on 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid is scarce, a comprehensive understanding of its properties, synthesis, and reactivity can be extrapolated from the well-established chemistry of its constituent functional groups. Its trifunctional nature presents a wealth of opportunities for the synthesis of novel and complex molecules. For researchers in drug discovery and materials science, this compound represents a versatile and valuable building block with the potential to contribute to the development of new technologies and therapeutic interventions.
References
- Process for the preparation of aromatic sulfonyl chlorides.
-
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. National Institutes of Health. [Link]
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CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Taylor & Francis Online. [Link]
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Functionalization of benzoic acids catalyzed by transition metals. ResearchGate. [Link]
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CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]
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Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid c ... RSC Advances. [Link]
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
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Amines to Sulfonamides: The Hinsberg Test. JoVE. [Link]
- Preparation method of 3, 5-dinitrobenzoic acid.
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